Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinase. Inhibits activity of KDR and FLT VEGF receptors (IC50 values are 100 nM and 2 μM respectively) and displays > 3-fold selectivity over FGFR-1. Orally active in vivo.
6-methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one is a pyridopyrimidine.
Potent endothelin-converting enzyme (ECE) inhibitor that displays > 100-fold selectivity over neutral endopeptidase 24.11 (IC50 values are 22 and 2300 nM respectively). Blocks the hypertensive effects induced by big ET-1 in vitro and reduces the magnitude of cerebral vasospasm following subarachnoid hemorrhage (SAH).
Potent and selective glial glutamate transporter EAAT1 and EAAT2 inhibitor (IC50 values are 17, 22 and 300 nM for EAAT2, EAAT1 and EAAT3 respectively). Has no effect on EAAT4 and EAAT5, or a wide range of neuronal receptors and transporters. Attenuates glutamate-stimulated intracellular Na+ elevation in astrocytes in vitro (IC50 = 43 nM). Induces severe convulsions in vivo.
Potent, brain-penetrant, and water-soluble poly(ADP-ribose) polymerase (PARP) inhibitor. IC50 values are 0.20 and 0.24 µM for PARP-1 and PARP-2, respectively. Neuroprotective in vitro and in vivo. DR2313 is an inhibitor of poly(ADP-ribose) polymerase (PARP; IC50 = 0.2 and 0.24 µM for PARP1 and PARP2, respectively, in nuclear rat brain extracts). It is selective for PARP, with no effect on GAPDH, ADH, LDH, or on lipid peroxidation. DR2313 is competitive with NAD+ at the catalytic site of PARP with a Ki value of 0.23 µM. Pretreatment of primary rat cortical cultures prevents cell death (EC50 = 0.27 µM), and, in vivo, it reduces infarct volume in a rat model of cerebral ischemia. DR2313 has been used to investigate cell death after middle cerebral artery occlusion. DR 2313 (cas# 284028-90-6) is a useful research chemical. DR 2313 is a poly(ADP-ribose) polymerase inhibitor. DR2313 was specific for PARP but not selective between PARP-1 and PARP-2. Competitive inhibitor of poly(ADP-ribose) polymerase (PARP) (IC50 values are 0.20 and 0.24 μM for PARP-1 and PARP-2 respectively). Neuroprotective; reduces neuronal cell death in models of cerebral ischemia in vivo and in vitro. Brain penetrant.
High affinity σ2 receptor agonist (Ki values are 0.8 and 15.2 nM for σ2 and σ1 receptors respectively) that displays minimal affinity at other receptors. Inhibits electrically evoked twitch in guinea pig bladder and ileum (EC50 values are 2.62 and 3.96 μM respectively). Displays antiproliferative and cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells.